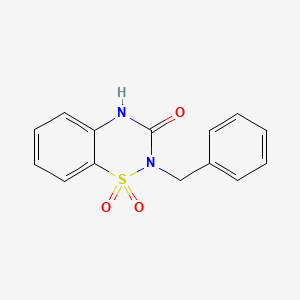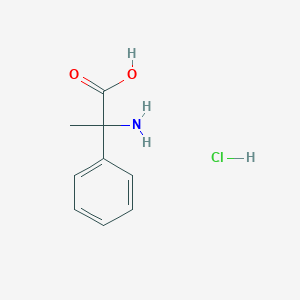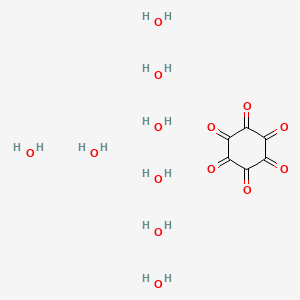![molecular formula C16H13NO4 B3038130 (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol CAS No. 76238-49-8](/img/structure/B3038130.png)
(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol
Overview
Description
The compound is a derivative of chromen-4-one, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular structure of similar compounds shows that they are slightly non-planar . The dihedral angles between the conjugate linkage and the phenyl rings are usually in the range of 10-15 degrees .Scientific Research Applications
Synthetic Protocols and Applications
(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol is part of a broader class of compounds with significant pharmacological importance, often serving as core structures in secondary metabolites. The synthetic protocols for related compounds, such as 6$H$-benzo[$c$]chromen-6-ones, have been extensively reviewed, highlighting their importance in pharmacology. These protocols involve a range of reactions, including Suzuki coupling, reactions of 3-formylcoumarin (chromenones), and metal or base catalyzed cyclization, among others, which are crucial for synthesizing these biologically significant compounds (Ofentse Mazimba, 2016).
Photosensitive Applications
Photosensitive protecting groups, including compounds related to (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol, play a critical role in synthetic chemistry, especially in light-mediated reactions. These groups, such as 2-nitrobenzyl and 3-nitrophenyl, show promising applications in the development of novel synthetic pathways, highlighting the potential of nitrophenyl derivatives in advancing chemical synthesis (B. Amit, U. Zehavi, A. Patchornik, 1974).
Environmental and Ecological Applications
The environmental fate and effects of compounds like 3-trifluoromethyl-4-nitrophenol (TFM), which shares a functional group with (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol, have been studied, particularly in the context of their use as lampricides in the Great Lakes basin. Such studies are crucial for understanding the ecological impact of these compounds and ensuring their safe application in environmental settings (T. Hubert, 2003).
Anti-Inflammatory and Therapeutic Applications
Isoflavones, with a structure based on the 3-phenyl chromen-4-one backbone, similar to (3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol, have been identified as natural anti-inflammatory agents with significant therapeutic potential. These compounds, found in dietary sources, activate various biochemical and molecular mechanisms to exert anti-inflammatory effects, offering an alternative to traditional medications in treating inflammation-based diseases (C. Danciu et al., 2018).
properties
IUPAC Name |
(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9,16,18H,10H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACYHABIILPYLA-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)
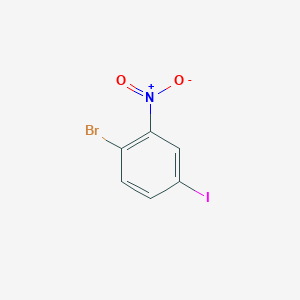
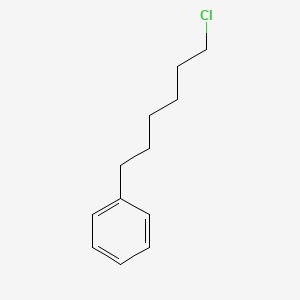
![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)
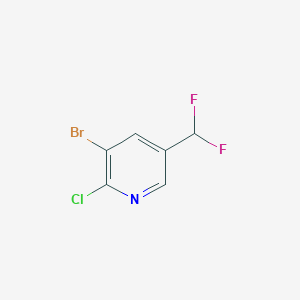
![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)
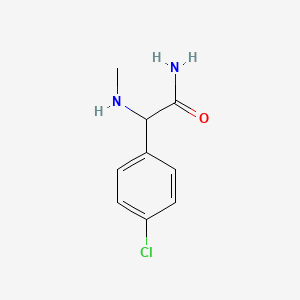
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
